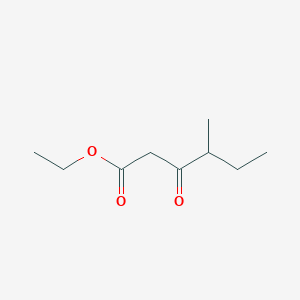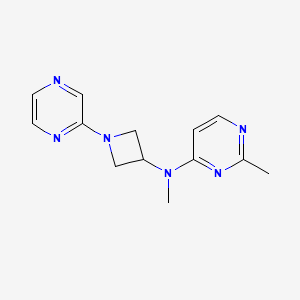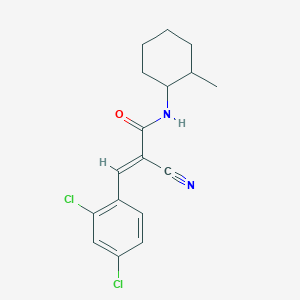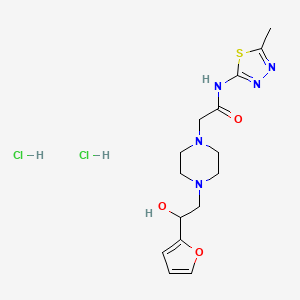
Ethyl 4-methyl-3-oxohexanoate
Descripción general
Descripción
Ethyl 4-methyl-3-oxohexanoate is a chemical compound with the CAS Number: 98192-72-4 . It has a molecular weight of 172.22 . The IUPAC name for this compound is ethyl 4-methyl-3-oxohexanoate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-methyl-3-oxohexanoate is 1S/C9H16O3/c1-4-7(3)8(10)6-9(11)12-5-2/h7H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4-methyl-3-oxohexanoate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Bioreduction
Ethyl 3-oxohexanoate can be bioreduced to ethyl (R)-3-hydroxyhexanoate with high conversion rates and enantioselectivity using certain microorganism strains. This reaction is significant for producing specific chiral compounds (Ramos et al., 2011).
Chemical Synthesis and Reactions
Ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and other compounds to produce various derivatives. These reactions are important for synthesizing complex organic molecules (Kato, Kimura, & Tanji, 1978).
Conformational Analysis
The conformational properties of 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers, including ethyl derivatives, have been studied. These studies are crucial for understanding the structural aspects of organic compounds (Denmark, Dappen, Sear, & Jacobs, 1990).
Fluorescent Probe Synthesis
Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of a related compound, has applications as a fluorescent probe and in the study of lipid bilayers in biological membranes (Balo, Fernández, García-Mera, & López, 2000).
Preparation of Pyrrole Derivatives
Ethyl 2-chloroacetoacetate, related to ethyl 4-methyl-3-oxohexanoate, is used to synthesize pyrrole derivatives, which are important in various chemical syntheses (Dawadi & Lugtenburg, 2011).
Safety and Hazards
Ethyl 4-methyl-3-oxohexanoate is associated with several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes refer to specific safety precautions that should be taken when handling the substance.
Mecanismo De Acción
Mode of Action
Similar compounds have been known to undergo reactions with nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s worth noting that similar compounds can participate in various biochemical reactions, such as the formation of oximes and hydrazones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methyl-3-oxohexanoate .
Propiedades
IUPAC Name |
ethyl 4-methyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-7(3)8(10)6-9(11)12-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIHEUAINZCGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-3-oxohexanoate | |
CAS RN |
98192-72-4 | |
| Record name | ethyl 4-methyl-3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2566767.png)
![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)
![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)
![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

